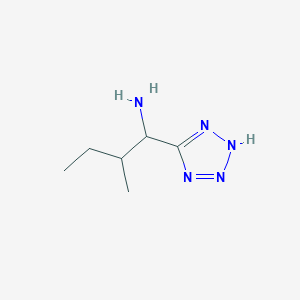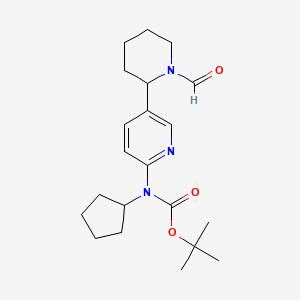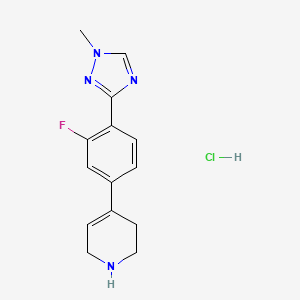![molecular formula C14H8BrN3O B11825166 2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825166.png)
2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that features a bromine atom, a hydroxyphenyl group, and a pyrrolo[2,3-b]pyridine core with a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane under controlled temperature conditions.
-
Bromination
Reagents: Bromine or N-bromosuccinimide (NBS)
Solvent: Dichloromethane
Conditions: Room temperature to slightly elevated temperatures
-
Cyclization and Functionalization
- The pyrrolo[2,3-b]pyridine core can be constructed through cyclization reactions involving suitable precursors, followed by functionalization steps to introduce the hydroxyphenyl and carbonitrile groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to control reaction conditions precisely and improve yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Substitution Reactions
- The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
-
Oxidation and Reduction
- The hydroxyphenyl group can participate in oxidation reactions to form quinones or reduction reactions to form phenols.
-
Cyclization and Coupling Reactions
- The compound can undergo various cyclization reactions to form more complex heterocyclic structures. It can also participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Coupling Reactions: Palladium catalysts, boronic acids
Major Products
Substitution Products: Amino derivatives, thiol derivatives
Oxidation Products: Quinones
Reduction Products: Phenols
Coupling Products: Biaryl compounds
科学的研究の応用
Chemistry
In chemistry, 2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs). Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.
作用機序
The mechanism by which 2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The hydroxyphenyl group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, contributing to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrole-3-carbonitrile
- 2-Bromo-1-(4-hydroxyphenyl)-1H-indole-3-carbonitrile
- 2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its specific arrangement of functional groups and the pyrrolo[2,3-b]pyridine core. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C14H8BrN3O |
|---|---|
分子量 |
314.14 g/mol |
IUPAC名 |
2-bromo-1-(4-hydroxyphenyl)pyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H8BrN3O/c15-13-12(8-16)11-2-1-7-17-14(11)18(13)9-3-5-10(19)6-4-9/h1-7,19H |
InChIキー |
LTXWDTHTXSFRGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)N(C(=C2C#N)Br)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(Z)-1-(2-hydroxyphenyl)ethylideneamino]urea](/img/structure/B11825095.png)

![4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B11825108.png)
![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-carbamoyl-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B11825114.png)
![(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11825122.png)

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B11825135.png)

![tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate](/img/structure/B11825160.png)


